molecular formula C11H12N2O2 B8370191 Cyanomethyl 4-(pyridin-3-yl)butanoate

Cyanomethyl 4-(pyridin-3-yl)butanoate

Cat. No.: B8370191
M. Wt: 204.22 g/mol
InChI Key: HLVHSPPOWRYMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanomethyl 4-(pyridin-3-yl)butanoate is an ester derivative featuring a pyridine ring substituted at the 3-position and a butanoate backbone with a cyanomethyl ester group. The pyridine moiety contributes to hydrogen bonding and π-π stacking interactions, while the cyanomethyl ester may influence solubility, stability, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Cyanomethyl 4-(pyridin-3-yl)butanoate, highlighting differences in substituents, molecular formulas, and functional groups.

Compound Name CAS Number Substituents/Modifications Molecular Formula Key Features Reference
This compound N/A Cyanomethyl ester, pyridin-3-yl C11H12N2O2 High polarity due to nitrile; ester group may enhance lipophilicity
Methyl 4-(pyridin-3-yl)butanoate 64107-54-6 Methyl ester, pyridin-3-yl C10H13NO2 Simpler ester; lower steric hindrance compared to cyanomethyl
3-(Pyridin-3-yl)propyl 3-methylbutanoate 86927-40-4 Propyl linker, branched ester C13H19NO2 Extended alkyl chain may increase membrane permeability
3-(Pyridin-3-yl)propyl hexanoate 90610-07-4 Hexanoate ester, propyl linker C14H21NO2 Longer acyl chain could delay hydrolysis; higher lipophilicity
4-(Pyridin-3-yl)butanoic acid HMDB0001007 Carboxylic acid, pyridin-3-yl C9H11NO2 Acidic form; likely lower cell permeability but higher metabolic stability
Methyl 3-amino-3-(pyridin-4-yl)butanoate 1541050-78-5 Amino group, pyridin-4-yl isomer C10H14N2O2 Amino group enhances hydrogen bonding; pyridin-4-yl alters electronic effects

Structural and Functional Analysis

Ester Group Variations

  • Cyanomethyl vs. Methyl Esters: The cyanomethyl group in the target compound introduces a nitrile (-CN) moiety, which increases polarity and may accelerate hydrolysis compared to the methyl ester analog (CAS 64107-54-6). This could affect pharmacokinetics, as nitriles are often metabolized to amides or carboxylic acids.

Pyridine Ring Position

  • The pyridin-3-yl isomer in the target compound contrasts with the pyridin-4-yl isomer in Methyl 3-amino-3-(pyridin-4-yl)butanoate (CAS 1541050-78-5). The 3-position creates an asymmetric electronic environment, influencing binding to targets like enzymes or receptors.

Functional Group Additions

  • The amino-substituted analog (CAS 1541050-78-5) introduces a basic nitrogen, enhancing solubility in acidic environments and enabling salt formation. This modification is absent in the cyanomethyl derivative, which relies on the nitrile for polarity.
  • The carboxylic acid analog (HMDB0001007) lacks the ester group, rendering it more water-soluble but less likely to passively diffuse through cell membranes.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

cyanomethyl 4-pyridin-3-ylbutanoate

InChI

InChI=1S/C11H12N2O2/c12-6-8-15-11(14)5-1-3-10-4-2-7-13-9-10/h2,4,7,9H,1,3,5,8H2

InChI Key

HLVHSPPOWRYMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)OCC#N

Origin of Product

United States

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